molecular formula C18H18N4 B2921091 2-(4-Phenyl-1-piperazinyl)quinoxaline CAS No. 338977-24-5

2-(4-Phenyl-1-piperazinyl)quinoxaline

Cat. No.: B2921091
CAS No.: 338977-24-5
M. Wt: 290.37
InChI Key: QGSFDXOMOOGDSK-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1-piperazinyl)quinoxaline is a chemical compound with the molecular formula C18H18N4 . It is a derivative of quinoxaline .


Synthesis Analysis

The synthesis of this compound involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .


Molecular Structure Analysis

The molecular structure of this compound was deduced from their IR 1 H-NMR, and 13 C-NMR spectral data .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H18N4 and an average mass of 290.362 Da .

Scientific Research Applications

Neurological Disorders and Schizophrenia Treatment

Preliminary studies have explored the use of compounds similar to 2-(4-Phenyl-1-piperazinyl)quinoxaline in the treatment of schizophrenia and other neurological disorders. For instance, compounds acting as modulators of the AMPA receptor have been tested as potential treatments for schizophrenia, albeit with limited success in dramatic effects as a sole agent, highlighting the complexity of treating such conditions and the need for further research to fully understand the potential benefits (Marenco et al., 2002).

Cancer Research

The metabolism and formation of macromolecular adducts by heterocyclic amines, including compounds structurally related to this compound, have been studied in the context of cancer research. These studies aim to understand how these compounds, often formed during the cooking of meat, interact with DNA and proteins, potentially leading to carcinogenic outcomes. The research underscores the importance of understanding the metabolism of such amines in humans and rodents, revealing differences that could inform risk assessments and dietary recommendations (Turteltaub et al., 1999).

Anticoagulant and Hemodialysis Applications

Compounds structurally similar to this compound have been investigated for their potential use in medical applications such as anticoagulation during hemodialysis. Research into these applications has shown promising results, indicating that these compounds could offer benefits in clinical settings requiring precise management of blood coagulation (Matsuo et al., 1986).

Immunomodulatory Effects

Linomide, a quinoline-3-carboxamide derivative, exemplifies the immunomodulatory potential of compounds related to this compound. Its ability to increase natural killer cell activity has been explored in the context of multiple sclerosis treatment, demonstrating the potential of such compounds to modulate the immune system in a way that could benefit the treatment of autoimmune diseases (Karussis et al., 1996).

Ocular Hypertensive Treatment

The use of prostaglandin analogs, closely related to the quinoxaline structure, in reducing intraocular pressure highlights another significant application area. These compounds have been shown to effectively lower intraocular pressure in patients with glaucoma, offering a non-invasive treatment option that could improve the quality of life for many individuals (Toris et al., 1993).

Safety and Hazards

While specific safety and hazard data for 2-(4-Phenyl-1-piperazinyl)quinoxaline is not available, quinoxaline, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 2-(4-Phenyl-1-piperazinyl)quinoxaline could involve evaluating its potential as an anti-cancer agent . Moreover, substitutions on the piperazine moiety could lead to the discovery of less cytotoxic compounds .

Biochemical Analysis

Biochemical Properties

It is known that quinazoline derivatives, which are structurally similar to this compound, have a wide range of interactions with enzymes, proteins, and other biomolecules . These interactions often involve the formation of stable complexes, which can alter the function of the target biomolecule .

Cellular Effects

Quinazoline derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that 2-(4-Phenyl-1-piperazinyl)quinoxaline has similar effects.

Molecular Mechanism

It is known that quinazoline derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinazoline derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that quinazoline derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that quinazoline derivatives can interact with a variety of enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .

Transport and Distribution

It is known that quinazoline derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that quinazoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-14-19-16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSFDXOMOOGDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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